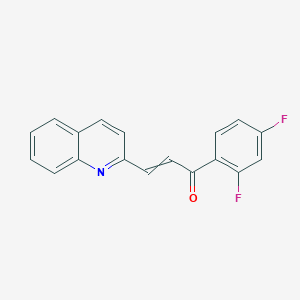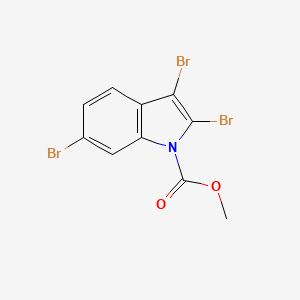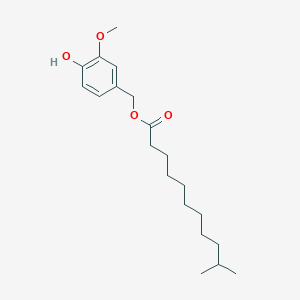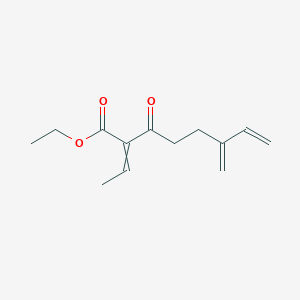
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮是一种有机化合物,属于查耳酮类。查耳酮是具有两个苯环的芳香酮,以其多样的生物活性而闻名。该化合物以2,4-二氟苯基和喹啉-2-基基团通过丙烯酮桥相连为特征。
准备方法
合成路线和反应条件
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮的合成通常涉及克莱森-施密特缩合反应。该反应在碱存在下,由2,4-二氟苯甲醛和2-乙酰基喹啉进行。反应条件如下:
反应物: 2,4-二氟苯甲醛和2-乙酰基喹啉。
碱: 氢氧化钠或氢氧化钾。
溶剂: 乙醇或甲醇。
温度: 室温至回流条件。
反应时间: 数小时至过夜。
然后将反应混合物中和,并通过过滤或萃取分离产物,然后使用重结晶或色谱法进行纯化。
工业生产方法
在工业环境中,1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮的合成可以通过使用类似的反应条件进行放大。可以采用连续流反应器来提高反应的效率和产率。使用自动化系统来监控和控制反应参数可确保产品质量的一致性。
化学反应分析
反应类型
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的喹啉衍生物。
还原: 还原反应可以将丙烯酮桥转化为饱和丙基链。
取代: 苯环上的氟原子可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬在酸性或碱性介质中。
还原: 硼氢化钠或氢化铝锂在无水溶剂中。
取代: 甲醇钠或其他亲核试剂在极性非质子溶剂中。
主要产物
氧化: 侧链被氧化的喹啉衍生物。
还原: 饱和丙基链衍生物。
取代: 被各种官能团取代的苯环。
科学研究应用
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮在科学研究中具有多种应用:
药物化学: 该化合物因其作为抗癌、抗菌和抗炎剂的潜力而被研究。
材料科学: 它因其在有机发光二极管 (OLED) 和其他电子材料中的用途而被探索。
生物学研究: 该化合物用于研究其与生物靶标的相互作用及其作用机制。
作用机制
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮的作用机制涉及其与特定分子靶标的相互作用。在药物化学中,据信它会抑制某些酶或受体,从而导致其生物学效应。已知喹啉部分会与 DNA 嵌入,这可能有助于其抗癌活性。二氟苯基的存在增强了其对特定靶标的结合亲和力和选择性。
相似化合物的比较
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮可以与其他查耳酮和喹啉衍生物进行比较:
查耳酮: 类似的化合物包括 1-(2,4-二氯苯基)-3-(喹啉-2-基)丙-2-烯-1-酮和 1-(2,4-二甲氧基苯基)-3-(喹啉-2-基)丙-2-烯-1-酮。这些化合物具有查耳酮结构,但在苯环上的取代基不同。
喹啉衍生物: 2-苯基喹啉和 2-(2,4-二氟苯基)喹啉等化合物是相似的,但缺乏丙烯酮桥。
1-(2,4-二氟苯基)-3-(喹啉-2-基)丙-2-烯-1-酮的独特性在于它结合了二氟苯基和喹啉部分,赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
914383-96-3 |
|---|---|
分子式 |
C18H11F2NO |
分子量 |
295.3 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H |
InChI 键 |
GDPKSRAHALHSDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)


![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)


